molecular formula C16H13ClN2OS2 B2780231 N-(benzo[d]thiazol-6-yl)-3-((4-chlorophenyl)thio)propanamide CAS No. 922920-51-2

N-(benzo[d]thiazol-6-yl)-3-((4-chlorophenyl)thio)propanamide

Cat. No.: B2780231
CAS No.: 922920-51-2
M. Wt: 348.86
InChI Key: AVWRPZVFEBGLHF-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-6-yl)-3-((4-chlorophenyl)thio)propanamide is a compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]thiazol-6-yl)-3-((4-chlorophenyl)thio)propanamide typically involves the coupling of benzo[d]thiazole derivatives with chlorophenylthiopropanamide. One common method involves the use of metal-free reductive coupling of N-tosylhydrazones with benzo[d]thiazole-2-thiols . This method is efficient and provides high yields of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher efficiency and yield. The use of microwave-assisted synthesis and green chemistry principles, such as using water as a reaction medium, can also be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d]thiazol-6-yl)-3-((4-chlorophenyl)thio)propanamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted benzothiazole derivatives. These products can have different biological and chemical properties, making them useful for various applications .

Comparison with Similar Compounds

N-(benzo[d]thiazol-6-yl)-3-((4-chlorophenyl)thio)propanamide can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological and chemical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(1,3-benzothiazol-6-yl)-3-(4-chlorophenyl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2OS2/c17-11-1-4-13(5-2-11)21-8-7-16(20)19-12-3-6-14-15(9-12)22-10-18-14/h1-6,9-10H,7-8H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVWRPZVFEBGLHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCCC(=O)NC2=CC3=C(C=C2)N=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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